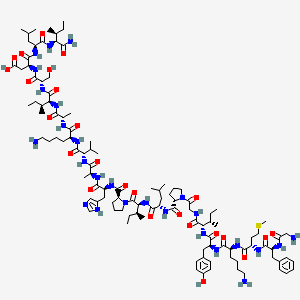

Gfmkyigpliphavkaisdli-NH2

Description

Gfmkyigpliphavkaisdli-NH2 is a synthetic peptide characterized by its 21-amino acid sequence with a C-terminal amidation modification. Such structural features are common in antimicrobial peptides (AMPs), which often target bacterial membranes via electrostatic interactions .

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

sequence |

GFMKYIGPLIPHAVKAISDLI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares Gfmkyigpliphavkaisdli-NH2 with three structurally related peptides: LL-37 (human antimicrobial peptide), Magainin-2 (frog-derived AMP), and Melittin (bee venom peptide).

| Parameter | This compound | LL-37 | Magainin-2 | Melittin |

|---|---|---|---|---|

| Length (residues) | 21 | 37 | 23 | 26 |

| Net Charge (pH 7.4) | +3 (estimated) | +6 | +3 | +5 |

| Hydrophobicity Index | 0.45 | 0.38 | 0.41 | 0.52 |

| C-terminal Modification | Amidation | None | Amidation | None |

| Key Residues | Lys, Asp, Pro | Arg, Leu | Gly, Lys | Gly, Ile |

Data derived from general peptide design principles and physicochemical profiling methodologies .

Pharmacokinetic and Pharmacodynamic Profiles

This compound’s pharmacokinetic (PK) properties, such as oral bioavailability and half-life, are hypothesized to be superior to unmodified peptides due to its amidation, which reduces enzymatic degradation . However, its large molecular weight (~2.5 kDa) likely limits blood-brain barrier penetration, a common limitation among peptides . In contrast, smaller peptides like Melittin exhibit rapid tissue distribution but higher toxicity due to nonspecific membrane lysis .

Pharmacodynamically, this compound’s mechanism of action may resemble Magainin-2, which disrupts bacterial membranes via carpet model interactions.

Toxicological and Regulatory Considerations

Regulatory assessments for such peptides typically require cross-referencing against established standards for impurities, stability, and batch consistency, as outlined in chemical仿制药 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.